molecular formula C11H13BrN2O B2726565 1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea CAS No. 1022434-07-6

1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea

Cat. No.: B2726565
CAS No.: 1022434-07-6
M. Wt: 269.142
InChI Key: GDXUQFGXWJAUCH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea is an organic compound that features a bromophenyl group and a cyclopropylmethyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea typically involves the reaction of 4-bromoaniline with cyclopropylmethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea involves its interaction with specific molecular targets. The bromophenyl group and the urea moiety play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-(cyclopropylmethyl)urea can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(cyclopropylmethyl)urea: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)-3-(cyclopropylmethyl)urea: Similar structure but with a fluorine atom instead of bromine.

    1-(4-Methylphenyl)-3-(cyclopropylmethyl)urea: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(cyclopropylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-3-5-10(6-4-9)14-11(15)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXUQFGXWJAUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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